molecular formula C16H16BrN3O2 B2825770 2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide CAS No. 270262-88-9

2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide

Cat. No.: B2825770
CAS No.: 270262-88-9
M. Wt: 362.227
InChI Key: GHKJKCUBROPWPS-VXLYETTFSA-N
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Description

2-anilino-N’-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an anilino group, a brominated methoxyphenyl group, and an acetohydrazide moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-anilino-N’-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide typically involves the condensation reaction between 2-anilinoacetohydrazide and 5-bromo-2-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-anilino-N’-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.

    Substitution: The bromine atom in the methoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-anilino-N’-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-anilino-N’-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-anilino-N’-[(5-bromo-2,4-dimethoxyphenyl)methylene]acetohydrazide
  • 2-anilino-N’-[(5-bromo-2,4-dimethoxybenzylidene)]acetohydrazide
  • 2-anilino-N’-[(5-bromo-2,4-dimethoxybenzylidene)]-2-(4-ethoxyanilino)acetohydrazide

Uniqueness

2-anilino-N’-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of the methoxy group and the bromine atom provides distinct electronic and steric properties, differentiating it from other similar compounds.

This detailed article provides a comprehensive overview of 2-anilino-N’-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-anilino-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c1-22-15-8-7-13(17)9-12(15)10-19-20-16(21)11-18-14-5-3-2-4-6-14/h2-10,18H,11H2,1H3,(H,20,21)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKJKCUBROPWPS-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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